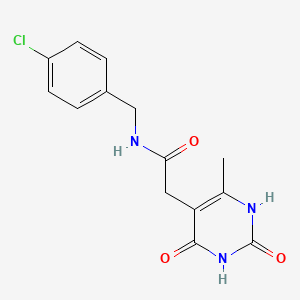![molecular formula C7H9NS B2433971 2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole CAS No. 1215618-08-8](/img/structure/B2433971.png)
2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole is a heterocyclic compound that features a thiazole ring fused to a cyclopentane ring.
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole are currently unknown. This compound belongs to the thiazole class of molecules , which are known to interact with various biological targets such as DNA and topoisomerase II . .
Mode of Action
Thiazole derivatives are known to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death
Biochemical Pathways
Thiazole derivatives are known to interfere with DNA replication and transcription by interacting with topoisomerase II , which could potentially affect multiple biochemical pathways.
Result of Action
Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities , suggesting that this compound may have similar effects.
Action Environment
It’s known that the compound should be stored in a dark place at a temperature between 2-8°c , indicating that light and temperature could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with sulfur and a nitrogen source such as thiourea or thioamide in the presence of a base . The reaction is usually carried out in a solvent like methanol or ethanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,6-dihydro-4H-cyclopenta[d]thiazole: Similar structure but with an amino group, leading to different reactivity and applications.
2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophene: Contains a thiophene ring instead of a thiazole ring, resulting in different electronic properties.
Uniqueness
2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole is unique due to its specific ring fusion and the presence of both sulfur and nitrogen atoms in the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-5-8-6-3-2-4-7(6)9-5/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNDXQUTOCWCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-4-cyano-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2433889.png)

![N-[(4-fluorophenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2433891.png)



![{3-[(benzoyloxy)methyl]-4-oxo-3,4-dihydro-2H-chromen-3-yl}methyl benzenecarboxylate](/img/structure/B2433897.png)



![Propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2433906.png)

![2-fluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2433909.png)

